1-Propyl-1H-benzoimidazol-5-ylamine
Overview
Description
1-Propyl-1H-benzoimidazol-5-ylamine, also known as this compound, is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Genotoxic Properties : Benvenuti et al. (1997) synthesized derivatives of 1H-benzoimidazol-2-ylamine and investigated their antimicrobial and genotoxic activities. Their study provides insights into the potential use of these compounds in combating microbial infections (Benvenuti et al., 1997).
Antihypertensive Activity : Sharma et al. (2010) focused on synthesizing 1H-benzoimidazol-5-ylamine derivatives with potent antihypertensive effects, highlighting their potential application in treating hypertension (Sharma et al., 2010).
Antimicrobial Activity of Heterocyclic Compounds : Desai et al. (2017) synthesized compounds bearing benzimidazole and pyrazoline motifs, evaluating their antimicrobial activity against various bacteria and fungi. This research underlines the antimicrobial potential of these compounds (Desai et al., 2017).
Antimicrobial Activities of Sulfamoyl and Pyrrole Derivatives : A study by El-Meguid (2014) aimed to create new compounds with benzimidazole moiety incorporated into different amino acids, sulfamoyl, and/or pyrrole analogues, and to evaluate their antimicrobial activities (El-Meguid, 2014).
Antifungal Activity : Zhou et al. (2013) synthesized 1H-benzoimidazol-1-yl propan-2-one oxime-ethers with morpholine moiety and evaluated their antifungal activity against various pathogens, demonstrating their potential use in combating fungal infections (Zhou et al., 2013).
Antimicrobial Activity of Novel Benzimidazole Derivatives : Krishnanjaneyulu et al. (2014) synthesized novel benzimidazole derivatives and investigated their antibacterial and antifungal properties, further emphasizing the antimicrobial potential of these compounds (Krishnanjaneyulu et al., 2014).
Future Directions
Benzimidazole derivatives, such as 1-Propyl-1H-benzoimidazol-5-ylamine, have shown promising pharmacological properties, and there is ongoing research into their potential applications . Future directions may include further exploration of their biological activities and the development of new drugs based on the benzimidazole structure .
Mechanism of Action
Target of Action
Benzimidazole compounds, which this compound is a derivative of, have been found to have diverse pharmacological activities . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives have been found to interact with various targets depending on their specific substitutions . For instance, some benzimidazole derivatives have been synthesized and screened for antihypertensive activity .
Biochemical Pathways
Benzimidazole compounds are known to interact with various biochemical pathways depending on their specific substitutions .
Pharmacokinetics
The molecular weight of the compound is 17523 , which could potentially influence its pharmacokinetic properties.
Result of Action
Benzimidazole compounds are known to have diverse pharmacological activities .
Properties
IUPAC Name |
1-propylbenzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13/h3-4,6-7H,2,5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJUWPDHPVBCIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301055 | |
Record name | 1-Propyl-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177843-27-5 | |
Record name | 1-Propyl-1H-benzimidazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177843-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propyl-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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